molecular formula C24H21NO5 B557602 FMOC-D-TYR-OH CAS No. 112883-29-1

FMOC-D-TYR-OH

Cat. No.: B557602
CAS No.: 112883-29-1
M. Wt: 403.4 g/mol
InChI Key: SWZCTMTWRHEBIN-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FMOC-D-TYR-OH: is a derivative of the amino acid tyrosine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions. The D-configuration of tyrosine indicates that it is the enantiomer of the naturally occurring L-tyrosine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FMOC-D-TYR-OH typically involves the protection of the amino group of D-tyrosine with the Fmoc group. This can be achieved by reacting D-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group of D-tyrosine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: FMOC-D-TYR-OH undergoes several types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

Chemistry: FMOC-D-TYR-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine: this compound is used in the synthesis of radiolabeled peptides for imaging and diagnostic purposes. It is also involved in the development of peptide-based vaccines and cancer therapeutics .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a reagent in various chemical processes. It is also used in the development of biomaterials and hydrogels .

Comparison with Similar Compounds

    Fmoc-L-tyrosine: The L-enantiomer of FMOC-D-TYR-OH, commonly used in SPPS.

    Fmoc-D-phenylalanine: Another Fmoc-protected D-amino acid used in peptide synthesis.

    Fmoc-L-phenylalanine: The L-enantiomer of Fmoc-D-phenylalanine, also used in SPPS.

Uniqueness: this compound is unique due to its D-configuration, which makes it useful in the synthesis of peptides with specific stereochemistry. This is particularly important in the development of peptide-based drugs and therapeutic agents, where the stereochemistry can significantly impact the biological activity and stability of the peptides .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZCTMTWRHEBIN-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426255
Record name Fmoc-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112883-29-1
Record name Fmoc-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FMOC-D-TYR-OH
Reactant of Route 2
Reactant of Route 2
FMOC-D-TYR-OH
Reactant of Route 3
Reactant of Route 3
FMOC-D-TYR-OH
Reactant of Route 4
FMOC-D-TYR-OH
Reactant of Route 5
Reactant of Route 5
FMOC-D-TYR-OH
Reactant of Route 6
Reactant of Route 6
FMOC-D-TYR-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.